Naphthalin-2-sulfonsäure-Hydrat

Übersicht

Beschreibung

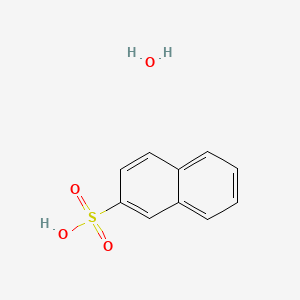

Naphthalene-2-sulfonic acid hydrate is an organic compound with the chemical formula C₁₀H₇SO₃H·xH₂O. It is a colorless, water-soluble solid that is often available as mono- and trihydrates. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid. Naphthalene-2-sulfonic acid hydrate is primarily used in the production of dyes and other chemical intermediates .

Wissenschaftliche Forschungsanwendungen

Naphthalene-2-sulfonic acid hydrate has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Naphthalene-2-sulfonic acid hydrate is known to interact with certain proteins in the human body. The primary targets of this compound are Prothrombin and Trypsin-1 . Prothrombin is a protein involved in the clotting of blood, while Trypsin-1 is an enzyme that aids in the digestion of proteins.

Mode of Action

It is known that the compound interacts with these proteins, potentially altering their function

Biochemical Pathways

Naphthalene-2-sulfonic acid hydrate is involved in several biochemical pathways. It is used in the production of dyes via nitration en route to aminonaphthalenesulfonic acids . It also undergoes many reactions, some of which are of commercial interest. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .

Pharmacokinetics

It is known to be a water-soluble compound , which may influence its bioavailability and distribution within the body.

Action Environment

The action of Naphthalene-2-sulfonic acid hydrate can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution and efficacy within the body . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation

Biochemische Analyse

Biochemical Properties

Naphthalene-2-sulfonic acid hydrate is mainly used in the production of dyes via nitration en route to aminonaphthalenesulfonic acids . It undergoes many reactions, some of which are or were of commercial interest . For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .

Cellular Effects

It is known that the fluorescence of Naphthalene-2-sulfonic acid is effectively quenched by colloidal silver via photoinduced interfacial electron transfer from the excited singlet of Naphthalene-2-sulfonic acid to silver .

Temporal Effects in Laboratory Settings

The solubilities of Naphthalene-2-sulfonic acid hydrate in sulfuric acid solutions were measured at temperatures ranging from 278.15 to 338.15 K . The solubilities increased with temperature .

Vorbereitungsmethoden

Naphthalene-2-sulfonic acid hydrate is prepared by the sulfonation of naphthalene with sulfuric acid. The process involves equilibrating conditions that allow the 1-sulfonic acid isomer to convert to the more stable 2-sulfonic acid . Industrial production methods include:

Analyse Chemischer Reaktionen

Naphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:

Fusion with Sodium Hydroxide: This reaction, followed by acidification, produces 2-naphthol.

Condensation with Formaldehyde: This reaction forms polymeric sulfonic acids.

Formation of Disulfonic and Trisulfonic Acids: It acts as an intermediate in the formation of 2,6-, 2,7-, and 1,6-naphthalene disulfonic acids, as well as 1,3,6-naphthalenetrisulfonic acid.

Vergleich Mit ähnlichen Verbindungen

Naphthalene-2-sulfonic acid hydrate is unique compared to other similar compounds due to its specific sulfonic acid group position on the naphthalene ring. Similar compounds include:

Naphthalene-1-sulfonic acid: Another mono-sulfonic acid of naphthalene with the sulfonic acid group at the 1-position.

2,6-Naphthalene disulfonic acid: A disulfonic acid derivative with sulfonic acid groups at the 2 and 6 positions.

1,3,6-Naphthalene trisulfonic acid: A trisulfonic acid derivative with sulfonic acid groups at the 1, 3, and 6 positions.

Naphthalene-2-sulfonic acid hydrate’s unique position of the sulfonic acid group makes it particularly useful in specific chemical reactions and industrial applications.

Biologische Aktivität

Naphthalene-2-sulfonic acid hydrate (CAS Number: 6036-00-6) is an organic compound with a significant role in various biological and chemical processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Naphthalene-2-sulfonic acid hydrate has the molecular formula and a molecular weight of approximately 208.23 g/mol. It is a colorless, water-soluble solid that exists in both mono- and trihydrate forms. The sulfonic acid group is positioned at the 2-position of the naphthalene ring, distinguishing it from other sulfonic acids derived from naphthalene, such as naphthalene-1-sulfonic acid.

Naphthalene-2-sulfonic acid hydrate exhibits several biological activities through its interaction with specific proteins and biochemical pathways:

- Target Proteins : It primarily interacts with Prothrombin and Trypsin-1 , which are crucial for blood coagulation and protein digestion, respectively.

- Biochemical Pathways : The compound is involved in the synthesis of dyes and other intermediates, affecting various metabolic pathways in organisms. Its interaction with proteins can alter their functional dynamics, potentially impacting physiological processes.

Cellular Interactions

Naphthalene-2-sulfonic acid hydrate has been shown to affect cellular processes through fluorescence quenching when interacting with colloidal silver. This interaction involves photoinduced electron transfer, which can influence cellular signaling pathways and responses to stimuli.

Toxicity and Safety

While naphthalene-2-sulfonic acid hydrate has beneficial applications, it also poses certain health risks:

- Skin and Eye Irritation : The compound can cause severe burns upon contact with skin or eyes. Ingesting or inhaling the substance may lead to gastrointestinal or respiratory tract burns .

- Handling Precautions : Proper safety measures must be taken when handling this compound to mitigate exposure risks .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of naphthalene-2-sulfonic acid hydrate:

- Dye Production : Research has demonstrated its effectiveness as an intermediate in synthesizing various dyes, showcasing its industrial relevance.

- Biochemical Assays : The compound is frequently used in biochemical assays due to its ability to interact with biological molecules, facilitating studies on enzyme kinetics and protein interactions .

- Environmental Impact : Studies have explored its role in environmental chemistry, particularly regarding its degradation products and their effects on aquatic systems .

Comparative Analysis

To understand the unique properties of naphthalene-2-sulfonic acid hydrate, it is essential to compare it with similar compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Naphthalene-1-sulfonic acid | C₁₀H₇SO₃H | Sulfonic group at 1-position; used in dye synthesis |

| 2,6-Naphthalene disulfonic acid | C₁₀H₆O₆S₂ | Two sulfonic groups; higher solubility |

| 1,3,6-Naphthalene trisulfonic acid | C₁₀H₅O₇S₃ | Three sulfonic groups; used in specialized applications |

Eigenschaften

IUPAC Name |

naphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOFWIZZIYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608124 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-00-6 | |

| Record name | Naphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.